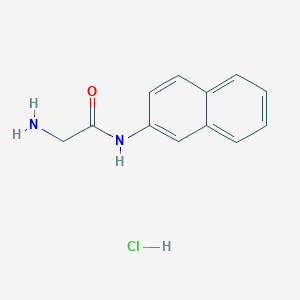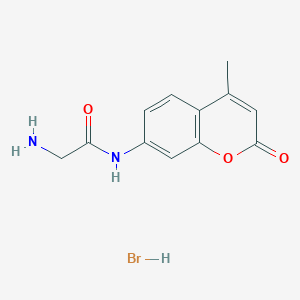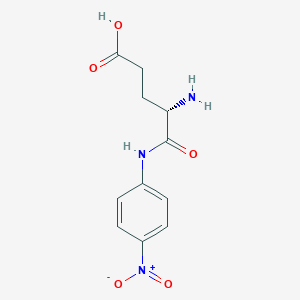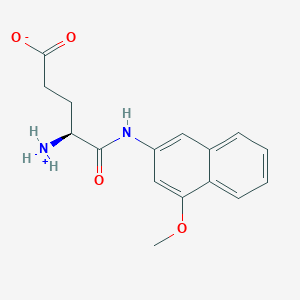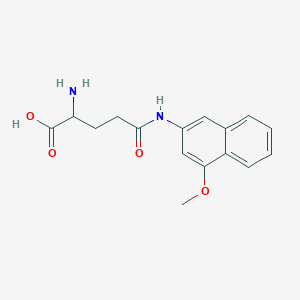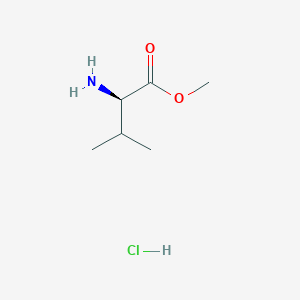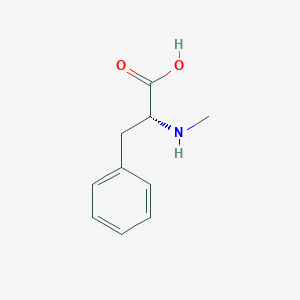
N-methyl-d-phenylalanine
Vue d'ensemble
Description
“N-methyl-d-phenylalanine” is a derivative of the amino acid phenylalanine . It is also known as α-Methyl-D-phenylalanine . The empirical formula is C10H13NO2 and it has a molecular weight of 179.22 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N-methyl-d-phenylalanine” involves chemical resolution methods . An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described .
Molecular Structure Analysis
The molecular structure of “N-methyl-d-phenylalanine” can be represented by the SMILES string CNC(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a methyl group (CH3, represented by ‘C’) attached to a nitrogen atom (N), which is in turn attached to a phenylalanine molecule .
Physical And Chemical Properties Analysis
“N-methyl-d-phenylalanine” is a powder with an assay of ≥98.0% (HPLC) . It is used in solution phase peptide synthesis . The compound is stored at a temperature of -20°C .
Applications De Recherche Scientifique
Synthesis of Anti-Diabetic Drugs
N-methyl-d-phenylalanine has been widely used in the synthesis of anti-diabetic drugs . It’s an important derivative of D-phenylalanine, which is a key component in many pharmaceutical products.
Production of Anti-Tumor Drugs
This compound also plays a significant role in the production of anti-tumor drugs . Its unique chemical structure allows it to be used in the development of drugs that can target and inhibit the growth of cancer cells.
Development of Anti-HIV Drugs
N-methyl-d-phenylalanine is used in the synthesis of anti-HIV drugs . These drugs are designed to inhibit the replication of the HIV virus, slowing the progression of the disease.
Creation of Pesticides
The compound is used in the creation of pesticides . Its chemical properties make it effective in controlling pests, contributing to the protection of crops and plants.
Production of Calorie-Free Sweeteners
N-methyl-d-phenylalanine is used in the production of some calorie-free sweeteners . These sweeteners provide a sugar-like taste without the associated calories, making them a popular choice for individuals looking to reduce their sugar intake.
Chemical Resolution Agent
An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt.
Modification of Amino Acids
A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed . N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method .
Fabrication of Mechanically Robust Hydrogels
The compound shows potential in the fabrication of mechanically robust hydrogels . This rapid, controllable, and universal strategy holds tremendous potential for diverse practical applications, such as flexible electronic sensors and ultraviolet (UV)-blocking artificial skins .
Safety and Hazards
Orientations Futures
The use of non-proteinogenic amino acids (NPAAs) like “N-methyl-d-phenylalanine” in the development of peptide-based therapeutics is a promising future direction . NPAAs provide a toolbox of physiochemical properties that expand from natural amino acids (NAAs), and can fundamentally change the drug-like properties of peptidic medicines .
Mécanisme D'action
Target of Action
N-methyl-d-phenylalanine, also known as ®-2-(Methylamino)-3-phenylpropanoic acid, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It plays a crucial role in controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
N-methyl-d-phenylalanine acts as a partial agonist at the active or glutamate recognition site of the NMDAR . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
Phenylalanine, from which N-methyl-d-phenylalanine is derived, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase . The metabolic pathway of N-methyl-d-phenylalanine is expected to follow a similar route, with modifications due to the presence of the methyl group.
Pharmacokinetics
It is known that most nmda receptor antagonists, which n-methyl-d-phenylalanine may be classified as, are metabolized in the liver . Frequent administration of most NMDA receptor antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDA receptor antagonists from the bloodstream .
Result of Action
Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .
Propriétés
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-d-phenylalanine | |
CAS RN |
56564-52-4 | |
| Record name | N-Methylphenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the incorporation of N-methyl-D-phenylalanine in teixobactin significant?
A1: The presence of N-methyl-D-phenylalanine, along with other D-amino acids like D-allo-isoleucine and D-glutamine, is significant for several reasons.
- Resistance Prevention: While the exact mechanism remains unclear, the unusual amino acid composition of teixobactin, including N-methyl-D-phenylalanine, is thought to contribute to its ability to thwart the development of bacterial resistance. [] This is likely because teixobactin targets the precursor molecule lipid II involved in bacterial cell wall synthesis, rather than enzymes commonly targeted by other antibiotics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



